

Early Clinical Trial Results for Zindoxifene in Oncology: A Technical Overview

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Introduction

Zindoxifene (D-16726) is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the 2-phenylindole class of compounds.[1] Developed in the 1980s, it was investigated for the treatment of hormone-dependent breast cancer.[1][2] As an anti-estrogen with some intrinsic estrogenic activity, its mechanism of action is centered on its interaction with the estrogen receptor (ER).[3][4] This technical guide summarizes the early clinical trial results for **Zindoxifene**, focusing on a significant Phase I/II study in patients with advanced breast cancer.

Phase I/II Clinical Trial Data

A pivotal Phase I/II study was conducted by the Cancer Research Campaign Phase I/II Clinical Trials Committee to evaluate the efficacy and safety of **Zindoxifene** in women with advanced breast cancer.

Patient Demographics and Trial Design

A total of 28 women with advanced breast cancer were enrolled in the study. Of these, 26 had received prior endocrine therapy. The study followed a dose-escalation design to determine the safety and tolerability of oral **Zindoxifene** administered daily.

Clinical Efficacy



Of the 28 patients enrolled, 25 were evaluable for response assessment. The trial demonstrated limited therapeutic activity for **Zindoxifene** in this patient population.

Clinical Outcome	Number of Patients (n=25)	Percentage
Objective Response	0	0%
Disease Stabilization	7	28%
Disease Progression	18	72%
Table 1: Summary of Clinical		
Efficacy of Zindoxifene in		

Disease stabilization was observed for up to 5 months. Notably, five patients, including three previously treated with tamoxifen, responded to subsequent endocrine therapy after discontinuing **Zindoxifene**.

Pharmacokinetics

Advanced Breast Cancer.

Metabolites of **Zindoxifene** were detectable in the serum at all dose levels, indicating absorption and biological activity. The presumably active metabolite is released via hydrolysis after oral administration. Peak serum levels of the metabolites were typically observed between 2 and 5 hours after dosing. At 24 hours post-dose, metabolite levels had decreased to a median of 26% (range: 18-38%) of the peak levels.



Zindoxifene Daily Dose	Mean Total Metabolite Level (µg/L)	Range (μg/L)
10 mg	66.8	50.0 - 83.5
20 mg	89.0	27.0 - 155.0
30 mg	144.0	30.0 - 258.0
60 mg	350.0	213.7 - 636.0

Table 2: Serum Metabolite

Levels of Zindoxifene at

Different Daily Doses.

Pharmacodynamics and Safety

The biological activity of **Zindoxifene** was further evidenced by its effect on sex hormone binding globulin (SHBG). A notable increase in SHBG levels was observed at higher doses. In contrast, serum oestradiol levels were not significantly altered by the treatment.

The primary dose-limiting toxicity was nausea, which affected half of the patients treated with 80 mg of **Zindoxifene** daily.

Biomarker	Observation
Sex Hormone Binding Globulin (SHBG)	Strong tendency to rise at higher doses (≥60 mg)
Serum Oestradiol	No significant change
Table 3: Endocrine Effects of Zindoxifene.	

Experimental ProtocolsPatient Population

The Phase I/II study included 28 female patients with a diagnosis of advanced breast cancer. A significant portion of the participants (26 out of 28) had previously undergone endocrine therapy.



Treatment Regimen

Zindoxifene was administered orally on a daily basis. The dosage ranged from 10 mg to 100 mg, with some patients undergoing dose escalation during the trial.

Response Assessment

Clinical response was assessed in 25 patients who had completed at least three weeks of treatment. The criteria for assessing objective response, disease stabilization, and progression were based on standard oncology practice at the time of the study.

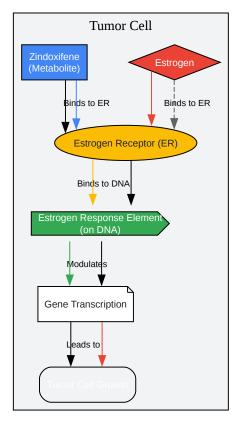
Pharmacokinetic and Endocrine Analysis

Serum samples were collected from patients to measure the levels of **Zindoxifene** and its metabolites. For pharmacokinetic profiling, multiple measurements were made over a 24-hour period following a single dose in a subset of patients. Endocrine effects were evaluated by measuring serum levels of SHBG and oestradiol before and during treatment.

Visualizations

Proposed Mechanism of Action of Zindoxifene





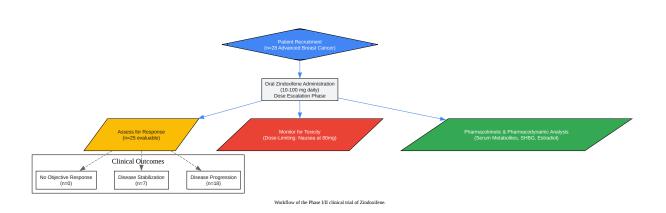
Zindoxifene competes with estrogen for binding to the Estrogen Receptor, thereby modulating gene transcription and impacting tumor cell growth.

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Caption: Proposed mechanism of action for **Zindoxifene**.

Phase I/II Clinical Trial Workflow





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Caption: Zindoxifene Phase I/II trial workflow.

Conclusion

The early clinical trials of **Zindoxifene**, particularly the Phase I/II study in heavily pre-treated advanced breast cancer patients, revealed that the drug was well-absorbed and biologically active, as evidenced by detectable serum metabolite levels and dose-dependent increases in SHBG. However, it demonstrated only marginal therapeutic efficacy, with no objective responses and a modest rate of disease stabilization. The dose-limiting toxicity was identified as nausea at higher doses. These findings led to the discontinuation of **Zindoxifene**'s development for breast cancer. Nevertheless, the research on **Zindoxifene** and its metabolites has contributed to the broader understanding of SERMs and informed the development of subsequent agents in this class.



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